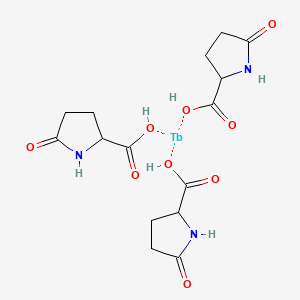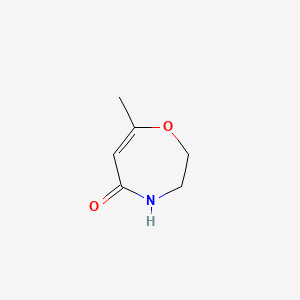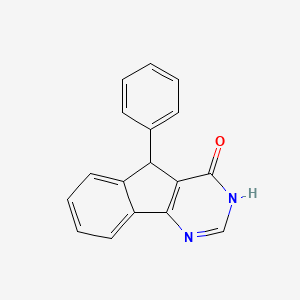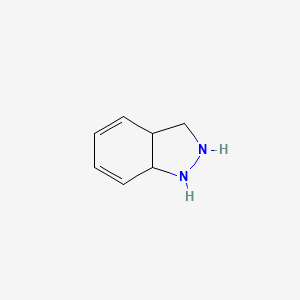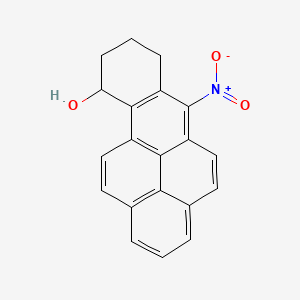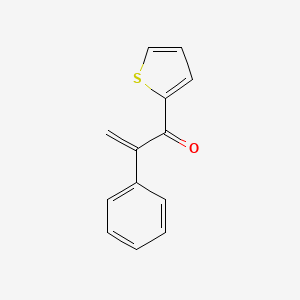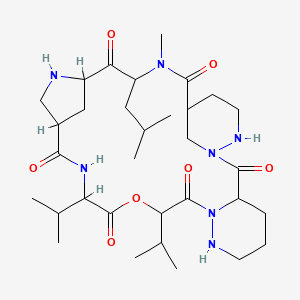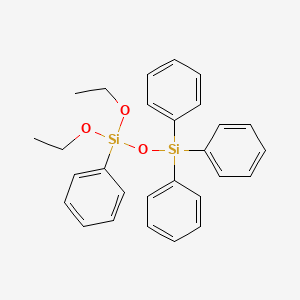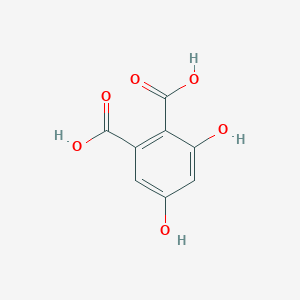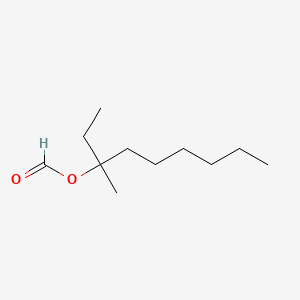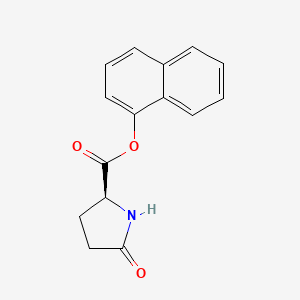
2-Hydroxy-2-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-phenylpropanoate is an organic compound with the molecular formula C10H12O3. It is a derivative of propanoic acid and contains a hydroxyl group and a phenyl group attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of microbial biotransformations. Microorganisms such as Saccharomyces cerevisiae can be employed to catalyze the reduction of 2-methyl cinnamaldehyde to produce optically pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-phenylpropanoate.
Reduction: The compound can be reduced to form 2-hydroxy-2-phenylpropanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2-Oxo-2-phenylpropanoate
Reduction: 2-Hydroxy-2-phenylpropanol
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
2-Hydroxy-2-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is utilized in the study of metabolic pathways and enzyme-catalyzed reactions.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-hydroxy-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and phenyl groups play a crucial role in its binding affinity and reactivity with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-phenylpropanoate: This compound has a similar structure but with the hydroxyl group attached to the third carbon atom.
Phenylpropanoic acid: Lacks the hydroxyl group but shares the phenyl and propanoic acid moieties.
2-Hydroxy-2-methylpropanoate: Contains a methyl group instead of a phenyl group.
Uniqueness
2-Hydroxy-2-phenylpropanoate is unique due to the presence of both a hydroxyl group and a phenyl group on the same carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
30444-49-6 |
|---|---|
Formule moléculaire |
C9H9O3- |
Poids moléculaire |
165.17 g/mol |
Nom IUPAC |
2-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/p-1 |
Clé InChI |
NWCHELUCVWSRRS-UHFFFAOYSA-M |
SMILES canonique |
CC(C1=CC=CC=C1)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


